Indium(III) sulfide (In2S3) is a III-VI group compound semiconductor that has gained significant attention for its potential applications in various fields. [, , , , , , , , , , , , , , , , , , , ]
Indium sulfide, with the chemical formula , is an inorganic compound that has garnered significant attention due to its unique properties and potential applications in various fields, including optoelectronics and photocatalysis. It is primarily known in three polymorphic forms: alpha (), beta (), and gamma (), each exhibiting distinct structural characteristics and stability under different conditions. The compound is characterized by its "rotten egg" odor, a trait common to sulfur compounds, and it releases hydrogen sulfide gas when reacted with mineral acids .
Indium sulfide falls under the category of metal sulfides, specifically as a semiconductor material. Its classification can be further detailed based on its polymorphic forms:
Several methods have been developed for synthesizing indium sulfide, each tailored to achieve specific structural forms or nanostructures.
Indium sulfide has a complex molecular structure characterized by tetrahedral coordination of indium ions with sulfur ligands.
The average particle size can vary significantly depending on the synthesis method, ranging from nanometers in quantum dots to micrometers in thin films. X-ray diffraction studies confirm the crystalline phases and their respective lattice parameters .
Indium sulfide undergoes several chemical reactions that are crucial for its applications.
The mechanism of action for indium sulfide primarily revolves around its role as a semiconductor in electronic devices and photocatalysts.
The detectivity of devices utilizing indium sulfide quantum dots has been reported to stabilize at approximately Jones under ultraviolet light irradiation, indicating its effectiveness in optoelectronic applications .
Indium sulfide possesses distinctive physical and chemical properties that make it suitable for various applications.
Indium sulfide has diverse scientific uses across multiple fields:
Indium sulfide (In2S3) is a prominent ternary chalcogenide belonging to the III-VI semiconductor family. Its distinctive optoelectronic properties, coupled with low toxicity and versatile synthesis routes, make it a critical material for advanced energy conversion and electronic devices.
In2S3 holds the unique distinction of being the first indium compound ever identified. In 1863, German chemists Ferdinand Reich and Hieronymous Theodor Richter isolated indium as a new element through the characterization of a vibrant sulfide precipitate derived from zinc ore residues. This discovery marked the birth of indium chemistry and laid the groundwork for subsequent semiconductor research. Initial studies noted its characteristic "rotten egg" odor due to hydrogen sulfide release upon acid exposure [1].
As an n-type semiconductor, In2S3 exhibits a tunable direct bandgap (2.0–2.8 eV), high absorption coefficient (>10⁴ cm⁻¹), and excellent carrier mobility. These attributes underpin its utility in:
In2S3 crystallizes in three polymorphs, with phase stability governed by temperature [1] [4]:
Table 1: Polymorphic Characteristics of In2S3
Polymorph | Crystal Structure | Stability Range | Key Properties |
---|---|---|---|
α-In2S3 | Defect cubic | >740°C | Metastable at RT, forms at high-T synthesis |
β-In2S3 | Defect spinel (tetragonal/cubic) | RT to 420°C | Most stable; bandgap ~2.1 eV; vacancy-ordered (T-type) or disordered (C-type) |
γ-In2S3 | Layered structure | 420°C to 740°C | Unstable at RT, forms ordered superlattices |
The spinel-derived β-phase dominates applications due to its ambient stability. Its structure features tetrahedral/octahedral indium sites with inherent cationic vacancies. In disordered β-In2S3 (C-type), these vacancies enable photocatalytic activity, whereas ordered vacancies (T-type) suppress it [1]. Phase transitions occur at 420°C (α→β) and 740°C (β→γ) [1] [4].
In2S3 is classified as a "green semiconductor" due to its negligible ecotoxicity compared to alternatives like CdS. Key considerations include:
Table 2: Optoelectronic Properties of β-In2S3 and Derivatives
Material | Bandgap (eV) | Conductivity Type | Key Applications |
---|---|---|---|
β-In2S3 | 2.0–2.1 | n-type | Buffer layers, photocatalysis |
β-In2S3–Graphene | 1.8–2.0 | n-type | Enhanced photocatalysis, supercapacitors |
Ti3C2/In2S3 | Adjustable via MXene ratio | n-type | Cr(VI) photoreduction |
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